molecular formula C4H5N3 B12587940 Pyrimidin-2(5H)-imine CAS No. 458556-25-7

Pyrimidin-2(5H)-imine

Cat. No.: B12587940
CAS No.: 458556-25-7
M. Wt: 95.10 g/mol
InChI Key: XAPPQDKLGZKSFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrimidin-2(5H)-imine (CAS: 458556-25-7) is a heterocyclic compound featuring a pyrimidine backbone with an imine group (-NH) at the 2-position. This structure is part of a broader class of pyrimidine derivatives, which are pivotal in medicinal chemistry due to their resemblance to nucleic acid bases and their diverse pharmacological activities.

Properties

CAS No.

458556-25-7

Molecular Formula

C4H5N3

Molecular Weight

95.10 g/mol

IUPAC Name

5H-pyrimidin-2-imine

InChI

InChI=1S/C4H5N3/c5-4-6-2-1-3-7-4/h2-3,5H,1H2

InChI Key

XAPPQDKLGZKSFZ-UHFFFAOYSA-N

Canonical SMILES

C1C=NC(=N)N=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyrimidin-2(5H)-imine typically involves the cyclization of appropriate precursors. One common method is the reaction of guanidine with β-dicarbonyl compounds under acidic or basic conditions. Another approach involves the condensation of amidines with α,β-unsaturated carbonyl compounds. These reactions often require specific catalysts and controlled temperatures to ensure high yields and purity.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to efficient and consistent production. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions: Pyrimidin-2(5H)-imine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form pyrimidine-2,4-dione derivatives.

    Reduction: Reduction reactions can convert it into dihydropyrimidine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups at different positions on the pyrimidine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under conditions such as reflux or microwave irradiation.

Major Products:

Scientific Research Applications

Pyrimidin-2(5H)-imine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is used in the study of enzyme inhibitors and as a scaffold for drug design.

    Medicine: this compound derivatives have shown potential as antiviral, anticancer, and antimicrobial agents.

    Industry: It is utilized in the development of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of Pyrimidin-2(5H)-imine and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For instance, in medicinal chemistry, these compounds can inhibit the activity of enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to therapeutic effects, such as the suppression of viral replication or the induction of cancer cell apoptosis. The pathways involved may include modulation of signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Pyrimidine Derivatives

Structural and Electronic Differences

Pyrimidin-2(5H)-imine differs from related compounds in the substituent at the 2-position:

  • Pyrimidin-2(1H)-one : Contains a carbonyl oxygen (-O) at the 2-position, enhancing hydrogen-bond acceptor capacity .
  • Pyrimidin-2(1H)-thione : Substitutes oxygen with sulfur (-S), increasing hydrophobicity and polarizability .
  • Pyrimidin-2-amine: Features an amino group (-NH2), offering both hydrogen-bond donor and acceptor properties .

The imine group (-NH) in this compound provides intermediate electronic characteristics between the electron-withdrawing carbonyl and the electron-donating amino group.

Key Observations :

  • Pyrimidin-2(1H)-one derivatives exhibit superior anticancer activity due to optimal hydrogen-bonding with VEGFR-2 .
  • Thione analogs show reduced potency, likely due to decreased polarity and weaker target interactions .
  • Pyrimidin-2-amine derivatives with hydrophobic substitutions (e.g., methyl-piperidinylmethoxy) achieve nanomolar IC50 values, emphasizing the role of lipophilic groups in cellular penetration .
Structure-Activity Relationship (SAR) Insights
  • Substituent Position : 4-Chlorophenyl groups at the tail moiety enhance activity compared to 2-substituted analogs .
  • Spacer Flexibility : Pyrimidin-2(1H)-one spacers outperform rigid pyrazoline systems, suggesting conformational adaptability improves target binding .
  • Stereochemistry : Enantiomers of pyrimidin-2(1H)-one derivatives (e.g., (R)-31e vs. (S)-31e) show drastic activity differences, highlighting the need for chiral optimization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.